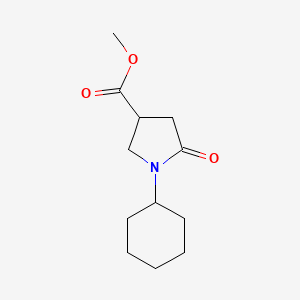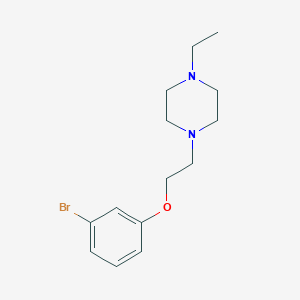
2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine (also known as chlorpheniramine) is a medication used to treat allergies, hay fever, and the common cold. It is an antihistamine, meaning it works by blocking the action of histamine, a chemical released by the body in response to allergens. It is available in many forms, including tablets, capsules, syrup, and an injectable solution. Chlorpheniramine is also used to treat nausea, vomiting, and motion sickness.
Scientific Research Applications
Analytical Detection and Quantification
Poklis et al. (2013) developed a high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method for detecting and quantifying 2CC-NBOMe and 25I-NBOMe in serum samples from intoxicated patients. This study highlights the analytical techniques necessary for the identification of such compounds in biological matrices, which can be crucial for clinical toxicology testing and forensic analysis (Poklis et al., 2013).
Neuropharmacology
A comparative study by Elmore et al. (2018) on the neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats found that NBOMes, including 25C-NBOMe, are highly potent 5-HT2A agonists. This aligns with their observed hallucinogenic effects in humans. The study's findings contribute to understanding the action mechanism of these substances on the central nervous system (Elmore et al., 2018).
Psychoactive Effects and Toxicity
The psychoactive and toxic effects of NBOMe derivatives have been documented in various case reports and studies. Hieger et al. (2015) describe significant morbidity in a group of young individuals following the self-reported use of 25I-NBOMe, a compound with a structure and action similar to the compound . The cases highlight the severe and sometimes life-threatening effects of these substances, including hallucinations, tachycardia, hypertension, and seizures (Hieger et al., 2015).
Cardiotoxicity
Yoon et al. (2019) investigated the cardiotoxic effects of 25D-NBOMe and 25C-NBOMe, demonstrating their potential to induce adverse effects on cardiac rhythm, which could contribute to the toxicological profile of related compounds (Yoon et al., 2019).
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8-6-10(14-5-4-13-3)7-9(2)11(8)12/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLIIODQAGWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



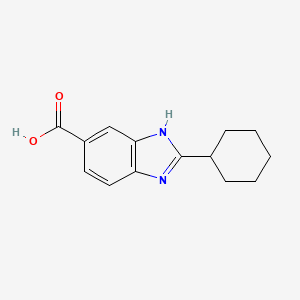
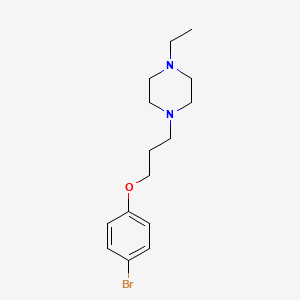

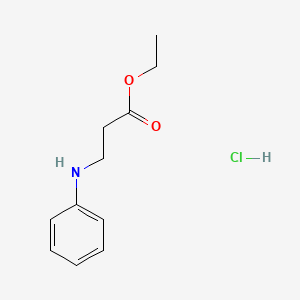
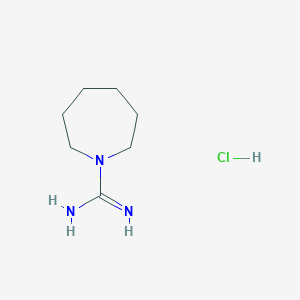
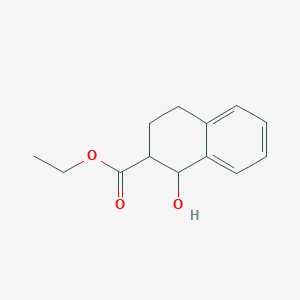
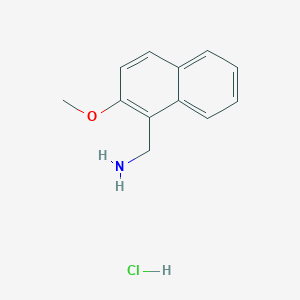
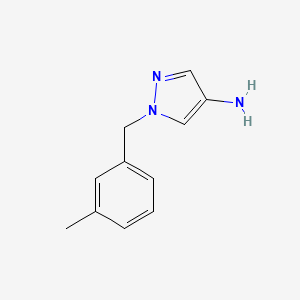
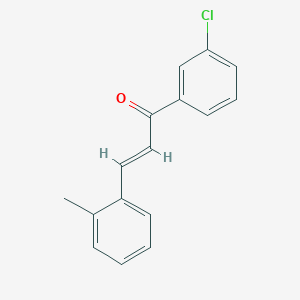

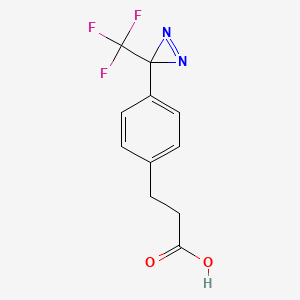
![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)
